

# Terbium-161: A Technical Guide to its Chemical Properties for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Terbium-161** ( $^{161}$ Tb) is a radionuclide of significant interest in the field of nuclear medicine, particularly for targeted radionuclide therapy. Its unique decay characteristics, which include the emission of both medium-energy  $\beta^-$  particles and a significant cascade of low-energy Auger and conversion electrons, position it as a promising therapeutic radionuclide with the potential for enhanced efficacy, especially in treating micrometastases.[1][2] This guide provides an indepth overview of the chemical properties of  $^{161}$ Tb relevant to radiolabeling for the development of novel radiopharmaceuticals.

## **Physicochemical Properties of Terbium-161**

Terbium is a lanthanide element, and like other lanthanides, it predominantly exists in a +3 oxidation state in aqueous solutions.[3] This trivalent cation (Tb<sup>3+</sup>) is the chemical form of **Terbium-161** used in radiolabeling procedures.

### **Production of Terbium-161**

No-carrier-added (n.c.a.)  $^{161}$ Tb is typically produced in nuclear reactors through the neutron irradiation of highly enriched Gadolinium-160 ( $^{160}$ Gd) targets.[2][4] The nuclear reaction proceeds as follows:  $^{160}$ Gd(n,y) $^{161}$ Gd, which then rapidly decays via  $\beta^-$  emission (half-life of 3.66 minutes) to  $^{161}$ Tb.[2] Following irradiation,  $^{161}$ Tb is chemically separated from the



gadolinium target material, often employing techniques like cation exchange and extraction chromatography to ensure high radionuclidic and chemical purity.[5]

## **Decay Characteristics**

The therapeutic potential of  $^{161}$ Tb is rooted in its unique decay profile. It decays with a half-life of 6.953 days to stable Dysprosium-161 ( $^{161}$ Dy).[6] A detailed summary of its decay characteristics is presented in Table 1. The emitted  $\beta^-$  particles have a therapeutic effect on larger tumor masses, while the abundant low-energy Auger and conversion electrons deposit their energy over very short distances (nanometer to micrometer range), making them highly effective for eradicating single cancer cells and micrometastases.[1][7] Furthermore, the coemission of gamma ( $\gamma$ ) radiation allows for SPECT (Single Photon Emission Computed Tomography) imaging, enabling diagnostic localization and dosimetry calculations.[6]

Table 1: Key Decay Characteristics of **Terbium-161** 

| Property                                   | Value                                              | Reference(s) |
|--------------------------------------------|----------------------------------------------------|--------------|
| Half-life (T <sub>1</sub> / <sub>2</sub> ) | 6.953 days                                         | [6]          |
| Primary Decay Mode                         | β <sup>-</sup> decay                               | [6]          |
| Mean β <sup>-</sup> Energy                 | 154 keV                                            | [2]          |
| Major Gamma Emissions                      | 48.9 keV (17.0%), 74.6 keV (10.3%)                 | [2]          |
| Auger & Conversion Electrons               | Significant emission, high local energy deposition | [1][7]       |

# Coordination Chemistry and Chelators for Radiolabeling

The stable incorporation of the Tb<sup>3+</sup> ion into a targeting molecule, such as a peptide or antibody, is crucial for the development of effective radiopharmaceuticals. This is achieved through the use of bifunctional chelators, which bind the metallic radionuclide on one end and covalently attach to the targeting biomolecule on the other.



As a hard Lewis acid, the Tb<sup>3+</sup> ion preferentially coordinates with hard Lewis bases, particularly oxygen and nitrogen donor atoms. A variety of chelators have been investigated for their ability to form stable complexes with **Terbium-161**. The most commonly used chelators are macrocyclic ligands based on a cyclen (1,4,7,10-tetraazacyclododecane) backbone, such as DOTA and its derivatives.

### **Common Chelators for Terbium-161**

- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a widely used and well-established chelator for a variety of radiometals, including <sup>161</sup>Tb.[2] It forms thermodynamically stable and kinetically inert complexes with Tb<sup>3+</sup>. However, radiolabeling with DOTA often requires heating, which can be detrimental to heat-sensitive biomolecules. [2]
- DOTA-GA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid): This
  derivative of DOTA has been shown to be a promising chelator for terbium isotopes, enabling
  radiolabeling of heat-sensitive biomolecules under milder conditions.[8]
- 3p-C-NETA (4-[2-(bis-carboxymethylamino)-5-(4-nitrophenyl)-pentyl]-7-carboxymethyl-[9][10]
   [11]triazonan-1-yl-acetic acid): This chelator has demonstrated versatile and effective properties for labeling with a range of diagnostic and therapeutic radionuclides, including
   161Tb.[1][12] It allows for efficient labeling at moderate temperatures.[1]

The choice of chelator can significantly impact the radiolabeling efficiency, stability, and in vivo performance of the resulting radiopharmaceutical.

# Experimental Protocols for Radiolabeling and Quality Control

The following sections provide generalized experimental methodologies for the radiolabeling of targeting molecules with **Terbium-161** and subsequent quality control analysis. It is important to note that specific parameters may require optimization depending on the targeting molecule and chelator used.

# General Radiolabeling Protocol with DOTA-conjugated Peptides



This protocol is a synthesized methodology based on common practices reported in the literature.[5][13]

#### Materials:

- 161TbCl3 in 0.05 M HCl
- DOTA-conjugated peptide (e.g., DOTA-TATE, PSMA-617)
- Sodium acetate buffer (0.1 M, pH 4.5-5.5)
- Ascorbic acid solution (quencher)
- Sterile, metal-free reaction vials
- · Heating block or water bath

#### Procedure:

- In a sterile reaction vial, combine the DOTA-conjugated peptide with the sodium acetate buffer.
- Add ascorbic acid solution to the reaction mixture to prevent radiolysis.
- Add the required activity of ¹6¹TbCl₃ to the vial.
- · Gently mix the reaction solution.
- Incubate the reaction vial at a controlled temperature (typically 80-95°C) for a specified duration (e.g., 15-30 minutes).
- After incubation, allow the vial to cool to room temperature.
- The radiolabeled product is then ready for quality control analysis.

# Quality Control using Radio-Thin Layer Chromatography (Radio-TLC)



Radio-TLC is a common method for determining the radiochemical purity of a radiolabeled compound.[14][15]

#### Materials:

- iTLC (instant thin-layer chromatography) strips (e.g., silica gel impregnated)
- Mobile phase (e.g., sodium citrate solution, 0.1 M, pH 5)
- · Radio-TLC scanner

#### Procedure:

- Spot a small volume (1-2  $\mu$ L) of the radiolabeling reaction mixture onto the baseline of an iTLC strip.
- Develop the chromatogram by placing the iTLC strip in a chromatography chamber containing the mobile phase.
- Allow the mobile phase to migrate up the strip until it reaches the solvent front.
- Remove the strip from the chamber and allow it to dry.
- Analyze the distribution of radioactivity on the iTLC strip using a radio-TLC scanner.
- The radiolabeled peptide will typically remain at the origin (Rf = 0.0-0.2), while free <sup>161</sup>Tb will migrate with the solvent front (Rf = 0.8-1.0). The radiochemical purity is calculated as the percentage of radioactivity corresponding to the radiolabeled product.

## Quantitative Data on Radiolabeling and Stability

The efficiency of the radiolabeling reaction and the stability of the resulting radiopharmaceutical are critical parameters for its successful application.

Table 2: Radiolabeling Efficiency of DOTA-TATE with **Terbium-161** 



| Molar Activity<br>(MBq/nmol) | Radiochemical<br>Yield (%) | Radiochemical<br>Purity (%) after 24h | Reference(s) |
|------------------------------|----------------------------|---------------------------------------|--------------|
| 40                           | > 98                       | > 95                                  | [14]         |
| 80                           | > 98                       | > 95                                  | [14]         |
| 111                          | > 98                       | > 95                                  | [14]         |
| 160                          | > 98                       | > 90                                  | [14]         |

Table 3: In Vitro Stability of <sup>161</sup>Tb-labeled Human Serum Albumin (HSA) Conjugates after 24 hours

| Chelator Conjugate                 | Stability in Human Serum<br>(%) | Reference(s) |
|------------------------------------|---------------------------------|--------------|
| [ <sup>161</sup> Tb]Tb-DTPA-HSA    | 87.5 ± 2.6                      | [7]          |
| [ <sup>161</sup> Tb]Tb-DOTA-HSA    | > 93                            | [7]          |
| [ <sup>161</sup> Tb]Tb-DOTA-GA-HSA | > 93                            | [7]          |
| [ <sup>161</sup> Tb]Tb-NETA-HSA    | > 93                            | [7]          |

## **Cellular Mechanisms and Experimental Workflows**

The therapeutic effect of **Terbium-161** is primarily mediated by the induction of DNA damage in cancer cells. The high linear energy transfer (LET) of the emitted Auger electrons leads to complex and difficult-to-repair DNA double-strand breaks (DSBs).[10] This, in turn, activates the DNA damage response (DDR) pathway, ultimately leading to cell death.

## **DNA Damage Response Pathway**





Click to download full resolution via product page

Caption: DNA Damage Response Pathway Induced by Terbium-161.

## **Radiopharmaceutical Development Workflow**

The development of a <sup>161</sup>Tb-based radiopharmaceutical follows a structured workflow from initial design to preclinical evaluation.





Click to download full resolution via product page

Caption: Development Workflow for <sup>161</sup>Tb-Radiopharmaceuticals.



### Conclusion

**Terbium-161** possesses a unique combination of chemical and physical properties that make it a highly attractive radionuclide for the development of next-generation targeted radiotherapeutics. Its ability to be stably chelated by well-established ligands, coupled with its potent therapeutic emissions, underscores its potential to improve outcomes for cancer patients. Further research and clinical investigations are warranted to fully realize the therapeutic benefits of <sup>161</sup>Tb-based radiopharmaceuticals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 3p-C-NETA: A versatile and effective chelator for development of Al18F-labeled and therapeutic radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
- 6. Molecular and cellular radiobiological effects of Auger emitting radionuclides PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability [frontiersin.org]
- 8. researchportal.sckcen.be [researchportal.sckcen.be]
- 9. Targeted Radionuclide Therapy Using Auger Electron Emitters: The Quest for the Right Vector and the Right Radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CareAcross [careacross.com]
- 12. researchgate.net [researchgate.net]



- 13. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potentials and practical challenges of terbium-161 labeled radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- To cite this document: BenchChem. [Terbium-161: A Technical Guide to its Chemical Properties for Radiolabeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#chemical-properties-of-terbium-161-relevant-to-radiolabeling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com